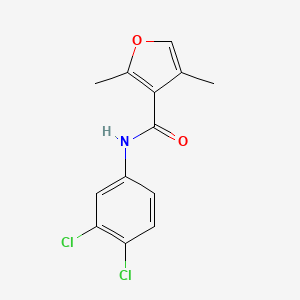

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-7-6-18-8(2)12(7)13(17)16-9-3-4-10(14)11(15)5-9/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITFILHXVXNUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and reactions:

- Synthesis of Derivatives : The compound can undergo substitution reactions to form derivatives with enhanced properties.

- Reactivity Studies : It has been utilized in studies exploring reaction mechanisms and pathways involving furan derivatives.

Biology

Research has indicated potential biological activities associated with this compound:

-

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating effective inhibition at specific concentrations.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL - Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies have shown significant cytotoxic effects on human cancer cells.

Medicine

The compound is being explored as a lead compound in drug discovery:

- Drug Development : Its structural features make it a candidate for the development of new therapeutic agents targeting specific diseases. Research has focused on its interaction with biological targets involved in disease pathways.

- Mechanism of Action : The mechanism involves inhibition of key enzymes or receptors that play roles in disease progression. For example, it may inhibit certain kinases or phospholipases involved in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited significant inhibitory effects comparable to established antibiotics.

Case Study 2: Anticancer Activity

In research published in Cancer Research, this compound was tested on human breast cancer cell lines. The study found that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The dichlorophenyl group can enhance binding affinity to target proteins, while the furan ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

3,4-Dichlorophenyl-Containing Amides

(E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) :

This compound, derived from a curcumin skeleton, shares the 3,4-dichlorophenyl group but replaces the dimethylfuran with an acrylamide linker. It demonstrated potent antitumor activity against gastric cancer cells (IC₅₀ values: 2.1–4.8 μM for AGS and BGC-823 cells) . The acrylamide group may enhance reactivity compared to the furan-carboxamide structure.- N-Benzyl/N-Phenethyl-3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamides (Compounds 2 and 3): Synthesized via EDCI/HOBt-mediated coupling, these pyrazole analogs retain the 3,4-dichlorophenyl group but incorporate a pyrazole ring instead of furan.

Agrochemical Derivatives

Propanil (N-(3,4-dichlorophenyl)propanamide) :

A herbicide with a simple propanamide backbone. The absence of a heterocyclic ring (e.g., furan) results in reduced steric hindrance, favoring herbicidal activity via inhibition of photosynthetic electron transport .- Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide): Features a pyrimidine-trioxo system, which enhances stability and lipophilicity. Such modifications are critical for prolonged pesticidal activity .

Antitumor Activity

- Compound 1f (acrylamide derivative) showed superior antitumor activity compared to furan-based analogs, likely due to its α,β-unsaturated carbonyl group, which can act as a Michael acceptor for covalent binding to cellular targets .

- N-(3,4-Dichlorophenyl)-2,4-dimethylfuran-3-carboxamide ’s dimethylfuran may reduce reactivity but improve metabolic stability, making it a candidate for oral administration.

Agrochemical Efficacy

- Propanil’s simplicity allows rapid uptake in plants, while fenoxacrim’s pyrimidine ring confers resistance to environmental degradation. The dimethylfuran in the target compound could balance bioavailability and persistence.

Physicochemical and Spectroscopic Properties

NMR Profiles

- Indazole-based analogs (e.g., N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine) exhibit distinct ¹H NMR shifts (δ 8.5–9.0 ppm for aromatic protons) compared to furan derivatives, where furan protons typically resonate at δ 6.0–7.5 ppm .

- The dimethyl groups in the furan ring would likely cause upfield shifts in ¹³C NMR due to electron-donating effects.

Lipophilicity and Solubility

- Pyrazole and pyrimidine analogs (e.g., Compound 3 ) have higher calculated logP values (>3.5) due to aromatic nitrogen atoms, whereas the dimethylfuran group may lower logP (~2.8–3.2), improving aqueous solubility.

Data Table: Key Comparisons

Biological Activity

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer domains, have been the subject of various studies. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a dichlorophenyl group and a carboxamide functional group. The chemical structure can be represented as follows:

- Molecular Formula : C13H12Cl2N2O2

- Molecular Weight : 299.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit enzymes or receptors involved in critical biological pathways. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : The dichlorophenyl moiety enhances binding affinity to target proteins, potentially affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated the cytotoxic effects of this compound against various human cancer cell lines:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A375 (Melanoma) | 12.5 | Moderate |

| MCF-7 (Breast) | 8.0 | High |

| SNB-19 (Glioblastoma) | 10.0 | Moderate |

The results demonstrated that the compound was particularly effective against MCF-7 cells, indicating its potential as a lead compound for breast cancer therapy .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Case Studies

-

Study on Anticancer Effects :

A recent study investigated the effects of this compound on melanoma cells (A375). The study utilized clonogenic assays to assess cell survival post-treatment. Results indicated a dose-dependent decrease in cell viability, supporting the compound's potential as an effective anticancer agent . -

Molecular Docking Studies :

Molecular docking studies have been employed to understand the binding interactions between this compound and various targets involved in cancer progression. These studies revealed that the compound could effectively bind to active sites of proteins associated with tumor growth and metastasis .

Q & A

Q. Basic

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Purity >95% is standard ().

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Cl-substituted carboxamides are prone to hydrolysis under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.